molecular formula C15H16N6 B6438895 4-methyl-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole CAS No. 2548995-18-0

4-methyl-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole

Cat. No. B6438895
CAS RN: 2548995-18-0
M. Wt: 280.33 g/mol
InChI Key: LNPIRWDDHNJFLT-UHFFFAOYSA-N
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Description

The compound “4-methyl-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole” belongs to the class of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential. They have shown a therapeutic interest and have been used as therapeutics .


Synthesis Analysis

The synthesis of pyridopyrimidines involves various synthetic protocols . For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .


Molecular Structure Analysis

The molecular structure of pyridopyrimidines depends on where the nitrogen atom is located in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The introduction of a methyl group can suppress metabolism at the distant aniline portion of the molecule, likely by blocking the preferred pharmacophore through which P450 recognizes the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridopyrimidines can be characterized by spectroscopic means and elemental analysis .

Future Directions

There are a number of potential future directions for research on 4-MPP. For example, further studies are needed to understand its exact mechanism of action and to identify potential therapeutic applications in the treatment of neurological disorders. In addition, further research is needed to understand its potential antidiabetic and anti-inflammatory effects, as well as its potential side effects. Finally, further research is also needed to identify new synthetic methods for producing 4-MPP.

Synthesis Methods

4-MPP can be synthesized through a multi-step process that starts with the reaction of 4-methyl-1-pyrazole with 1-(pyrido[2,3-d]pyrimidin-4-yl)azetidin-3-ylmethyl chloride in the presence of a base, such as sodium hydroxide. This reaction results in the formation of the desired 4-MPP product. The reaction can be further optimized by varying the reaction conditions, such as temperature, reaction time, and reactant concentrations.

Scientific Research Applications

4-MPP has been studied for its potential applications in biochemistry and physiology. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. This inhibition of acetylcholinesterase has been suggested to have potential therapeutic applications in the treatment of various neurological disorders, such as Alzheimer's disease. In addition, 4-MPP has also been studied for its potential to act as an antidiabetic agent, as well as an anti-inflammatory agent.

properties

IUPAC Name

4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyrido[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6/c1-11-5-19-21(6-11)9-12-7-20(8-12)15-13-3-2-4-16-14(13)17-10-18-15/h2-6,10,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPIRWDDHNJFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC=NC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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